molecular formula C10H23N3 B7914338 N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Cat. No.: B7914338
M. Wt: 185.31 g/mol
InChI Key: OPPYLZREKOPIEO-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a piperidine ring substituted with a methyl group at the 4-position and an ethyl group attached to one of the terminal amine nitrogen atoms. Its molecular formula is C11H23N3, with a molecular weight of 197.32 g/mol (calculated from structural data in ). The compound’s structure combines a flexible ethylenediamine backbone with a rigid piperidine moiety, conferring unique physicochemical properties such as moderate lipophilicity and basicity.

However, its specific biological or industrial roles remain underexplored in the available literature.

Properties

IUPAC Name

N'-ethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-3-13(9-6-11)10-4-7-12(2)8-5-10/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPYLZREKOPIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves the reaction of 1-methylpiperidine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

N1-Methyl-N1-(1-Methylpiperidin-4-yl)ethane-1,2-diamine

  • Structure : Differs by replacing the ethyl group with a methyl group on the terminal amine.
  • Molecular Weight : 171.28 g/mol .
  • Applications : Used as intermediates in drug discovery, particularly for central nervous system (CNS) targets due to the piperidine moiety’s ability to cross the blood-brain barrier .

N1-Ethyl-N1-((1-Methylpiperidin-4-yl)methyl)ethane-1,2-diamine

  • Structure : Features a methylpiperidinylmethyl group instead of a direct piperidinyl attachment.
  • Molecular Weight : 211.34 g/mol (CAS 1353951-95-7) .
  • Properties : Increased hydrophobicity due to the additional methylene spacer, which may improve membrane permeability in drug delivery systems .

N-Methyl-2-(4-Methylpiperidin-1-yl)ethanamine

  • Structure : Simplified backbone with a single ethylamine chain and a 4-methylpiperidine group.
  • Molecular Weight : 156.27 g/mol (CAS 915924-43-5) .
  • Properties : Lower molecular weight and reduced complexity may enhance metabolic stability but limit multifunctionality in catalysis or inhibition .

Ethane-1,2-diamine Derivatives with Varied Substituents

N1-(2-Aminoethyl)ethane-1,2-diamine (DETA)

  • Molecular Weight : 103.17 g/mol .
  • Properties : High aqueous solubility and chelation capacity due to multiple amine groups.
  • Applications : Corrosion inhibition in acidic environments (85% efficiency in 1 M HCl) via adsorption on metal surfaces .

N1-(Ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine

  • Structure : Incorporates a redox-active ferrocene moiety and a pyridyl group.
  • Molecular Weight : ~380 g/mol (estimated from ).
  • Properties : Exhibits electrochemical activity, making it suitable for sensor applications or antitumor agents .

N,N′-Bis(2-hydroxyethyl)ethane-1,2-diamine Platinum(II) Complex

  • Structure : Ethylenediamine backbone with hydroxyethyl groups and a platinum center.
  • Molecular Weight : ~450 g/mol (estimated from ).
  • Properties : Stabilized by intramolecular hydrogen bonds; used in anticancer therapies due to DNA cross-linking capabilities .

Schiff Base Derivatives of Ethane-1,2-diamine

N1,N2-Bis(4-Chlorobenzylidene)ethane-1,2-diamine

  • Structure : Schiff base with two aromatic chlorobenzylidene groups.
  • Molecular Weight : 357.25 g/mol .
  • Properties : Enhanced corrosion inhibition (92% efficiency in 1 M HCl) due to planar aromatic rings facilitating adsorption on steel surfaces .

N1-(4-Dimethylaminobenzylidene)-N2-(2-((4-dimethylaminobenzylidene)amino)ethyl)ethane-1,2-diamine (DBDB)

  • Structure: Branched Schiff base with electron-donating dimethylamino groups.
  • Molecular Weight : 425.54 g/mol .
  • Properties : Superior inhibition efficiency (94%) attributed to electron-rich aromatic systems and multiple adsorption sites .

Key Comparative Data

Compound Molecular Weight (g/mol) Key Structural Feature Application/Activity Efficiency/Performance
N1-Ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine 197.32 Piperidine ring, ethylamine chain Drug delivery (theoretical) N/A
DETA 103.17 Linear triamine Corrosion inhibition 85% in 1 M HCl
N,N′-Bis(2-hydroxyethyl)Pt(II) complex ~450 Platinum center, hydroxyethyl groups Anticancer therapy DNA binding confirmed
DBDB (Schiff base) 425.54 Branched aromatic Schiff base Corrosion inhibition 94% in 1 M HCl

Discussion of Structural-Property Relationships

  • Piperidine vs. Linear Amines : The piperidine ring in the target compound introduces rigidity and moderate lipophilicity, favoring interactions with hydrophobic enzyme pockets or lipid membranes. In contrast, linear polyamines like DETA prioritize solubility and chelation .
  • Substituent Effects : Ethyl groups enhance steric bulk and metabolic stability compared to methyl or hydroxyethyl substituents, which prioritize solubility or metal coordination .
  • Schiff Bases vs. Saturated Amines : Schiff bases (e.g., DBDB) leverage conjugated π-systems for adsorption-based corrosion inhibition, while saturated amines rely on lone-pair electron donation from nitrogen .

Biological Activity

N1-ethyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H23N3 and a molecular weight of 185.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's mechanism includes:

  • Enzyme Inhibition : It can inhibit specific enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Binding : The compound may bind to certain receptors, altering signaling pathways that are crucial for cellular responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Cytotoxicity : It demonstrates cytotoxic effects against specific tumor types, making it a candidate for further development in cancer therapeutics.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers found:

  • Cell Lines Tested : The compound was tested against human breast adenocarcinoma (MCF-7) and glioblastoma (MO59J) cell lines.
  • Results : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent against these cancers.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound:

  • Target Enzymes : The research highlighted its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression.
  • Findings : Inhibition of HDAC activity led to changes in gene expression associated with tumor suppression.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N1,N1-dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamineStructureModerate enzyme inhibition
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamineStructureHigh cytotoxicity against multiple cancer cell lines

This compound is distinguished by its unique piperidinyl structure, which enhances its binding affinity to biological targets compared to similar compounds.

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